2-Ethoxy-6-methylpyridine

Descripción

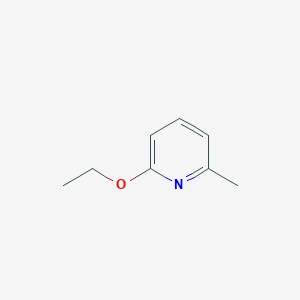

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-10-8-6-4-5-7(2)9-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKCUGHIEOGWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406212 | |

| Record name | Pyridine, 2-ethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18617-77-1 | |

| Record name | Pyridine, 2-ethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxy 6 Methylpyridine and Its Functionalized Analogues

De Novo Synthesis of 2-Ethoxy-6-methylpyridine

The de novo synthesis of the this compound core, while less common than functionalization routes, builds the heterocyclic ring from acyclic precursors. Such methods offer fundamental control over substituent placement. Classical methods for pyridine (B92270) synthesis, such as the Hantzsch or Bohlmann-Rahtz syntheses, can be conceptually adapted. For instance, a [3+3] condensation approach could involve the reaction of an enamine with a β-heteroatomic substituted enone.

A plausible, though not widely cited, route could involve the condensation of a 1,3-dicarbonyl compound equivalent, an aldehyde, and an ammonia source, followed by oxidation to form the aromatic pyridine ring. The ethoxy and methyl groups would need to be incorporated into the acyclic starting materials at the correct positions to ensure the desired 2,6-substitution pattern upon cyclization. These de novo approaches are powerful for creating highly substituted or unique pyridine cores from the ground up.

Post-Synthetic Functionalization of Pyridine Scaffolds

A more prevalent and often more practical approach involves the modification of an existing pyridine ring. This strategy leverages readily available starting materials like 2,6-lutidine or its derivatives, introducing the desired functional groups in subsequent steps.

Alkylation and Etherification Pathways to Introduce Ethoxy Groups

The introduction of the ethoxy group is most commonly achieved via nucleophilic aromatic substitution on a suitable precursor, typically a 2-halopyridine. The synthesis of this compound often begins with 2-chloro-6-methylpyridine. This key intermediate can be synthesized from the more accessible 2-hydroxy-6-methylpyridine by treatment with a chlorinating agent like phosphorus oxychloride.

Once 2-chloro-6-methylpyridine is obtained, it can be converted to the target compound through a Williamson ether synthesis. This reaction involves treating the chloropyridine with sodium ethoxide in a suitable solvent, such as ethanol or DMF. The ethoxide ion acts as a nucleophile, displacing the chloride to form the desired ether.

| Precursor | Reagent | Product | Typical Yield |

| 2-Chloro-6-methylpyridine | Sodium Ethoxide | This compound | High |

| 2-Hydroxy-6-methylpyridine | Phosphorus Oxychloride | 2-Chloro-6-methylpyridine | Good |

This table presents a generalized pathway for the etherification process.

Regioselective Methylation Strategies

While starting with a pre-methylated pyridine like 2,6-lutidine is common, regioselective methylation of a 2-ethoxypyridine scaffold is also a viable strategy. This can be particularly useful if the starting material is more readily available. Modern cross-coupling reactions, such as a Suzuki or Stille coupling, could be employed if the 2-ethoxypyridine is first halogenated at the 6-position. Alternatively, directed ortho-metalation, where the ethoxy group directs a strong base to deprotonate the adjacent 6-position, followed by quenching with an electrophilic methyl source (e.g., methyl iodide), can provide a route to the target molecule.

Synthesis of this compound Derivatives via Precursor Functionalization

Creating derivatives of this compound often involves functionalizing a common precursor, which allows for the rapid generation of a library of related compounds. These reactions target either the pyridine ring or the existing methyl substituent.

Halogenation and Chloromethylation Reactions for Subsequent Derivatization

To introduce additional functionality, the pyridine ring of precursors can be halogenated. For example, nitration of 2-amino-6-methylpyridine, followed by diazotization and chlorination, can yield 2-chloro-3-nitro-6-methylpyridine guidechem.com. This nitro- and chloro-substituted intermediate is highly activated for subsequent nucleophilic substitutions, allowing for the introduction of various groups. The existence of compounds like this compound-3-boronic acid further demonstrates that the 3-position is a viable site for functionalization, likely through metal-catalyzed borylation or lithiation-borylation sequences cusabio.com.

Functionalization of the methyl group is another key strategy. The methyl group of 2-methylpyridine (B31789) can undergo Friedel-Crafts acylation to produce 2-methyl-6-acetylpyridine. This acetyl derivative can then be reduced to an alcohol (2-methyl-6-hydroxymethylpyridine) and subsequently converted to a chloromethyl group using a chlorinating agent, yielding 2-methyl-6-(chloromethyl) pyridine hydrochloride google.com. This chloromethyl handle is an excellent electrophilic site for introducing a wide range of nucleophiles.

| Starting Material | Reaction Type | Intermediate/Product |

| 2-Amino-6-methylpyridine | Nitration/Chlorination | 2-Chloro-3-nitro-6-methylpyridine guidechem.com |

| 2-Methylpyridine | Acylation/Reduction/Chlorination | 2-Methyl-6-(chloromethyl) pyridine google.com |

This table summarizes key precursor functionalization reactions.

Condensation and Cyclization Reactions Utilizing Pyridine Building Blocks

Pyridine derivatives, including functionalized versions of this compound, serve as versatile building blocks in more complex molecular assemblies. For example, the nitrile derivative, 2-cyano-6-methylpyridine, can be prepared from 2-chloro-6-methylpyridine or from 2-picoline-1-oxide orgsyn.org. The cyano group can participate in a variety of condensation and cyclization reactions to build fused heterocyclic systems or to be elaborated into other functional groups, such as carboxylic acids or amines. These reactions significantly expand the structural diversity accessible from the core pyridine scaffold.

Carboxylation and Carbonylation Reactions for Pyridine Acid Derivatives

The introduction of a carboxyl group onto the pyridine ring is a critical functionalization, yielding pyridine acid derivatives that are valuable intermediates in medicinal and materials chemistry. Carboxylation and carbonylation reactions represent key strategies for achieving this transformation on substrates like this compound.

Carbonylation Reactions: Transition-metal-catalyzed carbonylation is a powerful method for converting aryl halides or triflates into carboxylic acids, esters, or amides through the incorporation of carbon monoxide (CO). nih.govwikipedia.org Palladium-based catalysts are frequently employed for these transformations. nih.gov For a functionalized analogue such as 3-halo-2-ethoxy-6-methylpyridine, a palladium-catalyzed carbonylation could be envisioned. The general mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by CO insertion into the palladium-carbon bond to form a palladoyl-acyl complex. Subsequent reaction with a nucleophile, such as water, an alcohol, or an amine, yields the corresponding carboxylic acid, ester, or amide derivative. libretexts.org

Research on the carbonylation of other substituted pyridines provides insight into potential reaction conditions. For instance, the alkoxycarbonylation of vinylarenes, a related process, has been studied using palladium complexes to produce 2-arylpropanoic acid derivatives. libretexts.org Similarly, palladium-catalyzed carbonylation reactions of ortho-phenylene dihalides with aminoethanols as nucleophiles have been systematically studied, demonstrating the selective formation of amides and esters. nih.gov

Oxidative Routes: An alternative to carbonylation is the oxidation of an existing alkyl side chain. For example, the synthesis of 6-methylnicotinic acid and its esters has been achieved through the oxidation of 2-methyl-5-ethylpyridine. google.comenvironmentclearance.nic.in This process typically involves strong oxidizing agents like nitric acid in the presence of sulfuric acid at elevated temperatures. google.comgoogle.com The ethyl group at the 5-position is selectively oxidized to a carboxylic acid. Applying this logic, a precursor like 2-ethoxy-6-methyl-x-alkylpyridine could potentially be oxidized to the corresponding carboxylic acid derivative, although the stability of the ethoxy group under harsh oxidative conditions would be a critical consideration.

The table below summarizes reaction parameters for analogous carboxylation and esterification processes found in the literature for related pyridine compounds.

Table 1: Examples of Reaction Conditions for Synthesis of Pyridine Carboxylic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-methyl-5-ethylpyridine | 1. H₂SO₄, HNO₃, 140-225°C2. Alcohol, heat | 6-methylnicotinic acid ester | Not specified | google.com |

| 2,6-dichloro-3-trifluoromethylpyridine | 1. N-benzylmethylamine2. NaOMe, then acid hydrolysis | methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | Excellent | nih.gov |

| 6-methylpyridine-3-carboxylic acid | Methanol, H₂SO₄, reflux, 17h | methyl 6-methylnicotinate | 75% | chemicalbook.com |

Synthesis of Schiff Bases Incorporating this compound Moieties

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N) and are synthesized through the condensation of a primary amine with an aldehyde or a ketone. jocpr.comarpgweb.com These compounds are of significant interest in coordination chemistry and materials science due to their ability to form stable metal complexes. nih.govrsc.org The incorporation of the this compound scaffold into a Schiff base ligand can modulate the electronic and steric properties of the resulting complexes.

The synthesis of a Schiff base requires a functionalized this compound bearing either a primary amino group or a carbonyl group (aldehyde or ketone). For example, a hypothetical precursor such as 6-ethoxy-2-methylpyridine-3-amine could be reacted with a suitable aldehyde or ketone under acid or base catalysis, typically with the removal of water, to drive the reaction to completion. jocpr.com

Studies on the synthesis of Schiff bases from other pyridine derivatives provide a template for these reactions.

From Amino Pyridines: 2-aminopyridine has been condensed with various pyrazole-4-carbaldehyde derivatives using an acid catalyst to form novel Schiff bases. jocpr.com

From Carbonyl Pyridines: A series of Schiff bases and their metal complexes were synthesized from 2-acetylpyridine and various diamines, such as N,N-dimethylethylenediamine. mdpi.com

The general synthetic approach is often straightforward, involving refluxing the reactants in a suitable solvent like ethanol. nih.gov The resulting Schiff base product can then be isolated by filtration and purified by recrystallization. arpgweb.comnih.gov

The following table presents examples of Schiff base syntheses involving pyridine-containing precursors, illustrating the common reactants and conditions.

Table 2: Synthetic Examples of Pyridine-Based Schiff Bases

| Pyridine Precursor | Carbonyl/Amine Reactant | Conditions | Schiff Base Product Moiety | Reference |

|---|---|---|---|---|

| 2-amino pyridine | Substituted pyrazole-4-carbaldehyde | Acid catalysis | N-((pyrazol-4-yl)methylene)pyridin-2-amine | jocpr.com |

| 2-acetylpyridine | 4-(2-aminoethyl)morpholine | Not specified | N-(1-(pyridin-2-yl)ethylidene)-2-morpholinoethanamine | mdpi.com |

| 2,6-pyridinedicarbaldehyde | Substituted o-hydroxyl-aromatic amines | Not specified | Pyridine Schiff base with o-hydroxyl-aromatic imine groups | rsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of this compound and its derivatives can lead to more sustainable and efficient manufacturing routes.

Key green chemistry strategies applicable to pyridine synthesis include:

Catalysis: The use of catalysts, particularly heterogeneous catalysts, can improve reaction rates, enhance selectivity, and simplify product purification, reducing waste. rsc.org For example, the synthesis of 2-methyl-6-phenylpyridine has been achieved in a single step by reacting acetophenone, acetone, formaldehyde, and ammonia in the vapor phase over microporous and mesoporous molecular sieve catalysts. rsc.org This approach avoids stoichiometric reagents and simplifies workup.

Atom Economy and One-Pot Syntheses: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green principle. One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, improve efficiency and reduce solvent waste and energy consumption. researchgate.net An improved one-pot synthesis for 2-substituted 6-hydroxy-[3H]-pyrimidin-4-ones has been reported on a one-mole scale, demonstrating the feasibility of such approaches for heterocyclic compounds. researchgate.net

Use of Greener Solvents and Conditions: The replacement of volatile and hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or even solvent-free conditions, is a major focus of green chemistry. mdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy usage. mdpi.com

While specific literature on the green synthesis of this compound is not abundant, the principles and methods applied to other substituted pyridines and heterocycles are directly relevant. Future synthetic design for this compound could focus on developing catalytic, one-pot processes that utilize safer solvents and minimize waste generation.

The table below highlights several green chemistry approaches that have been successfully applied to the synthesis of related heterocyclic compounds.

Table 3: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Principle | Synthetic Example | Reactants | Conditions/Catalyst | Key Advantage | Reference |

|---|---|---|---|---|---|

| Heterogeneous Catalysis | Synthesis of 2-methyl-6-phenylpyridine | Acetophenone, acetone, formaldehyde, ammonia | Vapor phase over molecular sieve catalysts | Single-step reaction, avoids stoichiometric reagents | rsc.org |

| One-Pot Synthesis | Synthesis of 2-substituted 6-hydroxy-[3H]-pyrimidin-4-ones | Not specified | One-pot, one-mole scale | High yield, reduced waste and energy use | researchgate.net |

| Alternative Energy Source | Synthesis of 1,2,4-thiadiazole-5-carboxylates | Oxathiazolone, ethyl cyanoformate | Microwave-assisted heating, 160°C, 10 min | Rapid reaction time | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy 6 Methylpyridine

Reactivity of the Pyridine (B92270) Core in 2-Ethoxy-6-methylpyridine

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to both electrophilic and nucleophilic attack. The positions on the ring (C3, C4, and C5) exhibit different levels of reactivity due to the directing effects of the nitrogen atom and the ethoxy and methyl substituents.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating ethoxy group at the 2-position and the methyl group at the 6-position activates the ring towards electrophiles. These groups direct incoming electrophiles primarily to the C3 and C5 positions. For instance, bromination of the analogous 2-methoxy-6-methylpyridine has been shown to selectively yield the 5-bromo derivative.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently activated towards nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, due to the electron-withdrawing effect of the ring nitrogen. In this compound, the C2 and C6 positions are already substituted. Nucleophilic attack is therefore most likely to occur at the C4 position if a suitable leaving group is present. The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is a key factor in these reactions rsc.org.

Transformations Involving the Ethoxy Substituent: Cleavage and Exchange Reactions

The ethoxy group at the C2 position is a significant functional handle that can undergo cleavage or exchange reactions under specific conditions.

Cleavage Reactions (O-Dealkylation): The ether linkage of the ethoxy group can be cleaved to yield the corresponding 2-pyridone. This transformation can be achieved through various methods, including reaction with strong acids like HBr or HI, or through oxidative pathways. For instance, cytochrome P450 enzymes can catalyze O-dealkylation reactions via a two-step hydrogen atom abstraction/oxygen rebound mechanism, forming a hemiacetal intermediate that subsequently decomposes to the alcohol and a carbonyl compound washington.eduwashington.edu.

Exchange Reactions (Transetherification): Under certain catalytic conditions, the ethoxy group can be exchanged for other alkoxy groups. This transetherification reaction typically requires the presence of a catalyst, such as a metal salt or an acid, and an excess of the incoming alcohol.

Reactions at the Methyl Group: Side-Chain Functionalization

The methyl group at the C6 position is susceptible to a variety of functionalization reactions, primarily involving the activation of its benzylic-like C-H bonds.

Deprotonation and Alkylation: The methyl group can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a benzylic-type carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new functional groups at the methyl position. The regioselectivity of this deprotonation is influenced by the electronic effects of the pyridine ring and the ethoxy group researchgate.net.

Oxidation: The methyl group can be oxidized to various oxidation states, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidizing agent and reaction conditions determines the final product. For example, mild oxidizing agents may yield the corresponding alcohol or aldehyde, while stronger oxidizing agents can lead to the formation of 6-carboxy-2-ethoxypyridine science.govresearchgate.net.

Halogenation: The methyl group can undergo free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, to afford the corresponding halomethylpyridine. This product is a versatile intermediate for further nucleophilic substitution reactions.

Cross-Coupling and Nucleophilic Substitution Reactions of Halogenated this compound Analogues

Introducing a halogen atom onto the pyridine ring of this compound opens up a wide range of possibilities for carbon-carbon and carbon-heteroatom bond formation through cross-coupling and nucleophilic substitution reactions. A key intermediate for these reactions is 3-bromo-6-ethoxy-2-methylpyridine nih.gov.

Suzuki-Miyaura Coupling: Halogenated derivatives, such as 3-bromo-2-ethoxy-6-methylpyridine, can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters researchgate.netbeilstein-journals.orgtcichemicals.com. This reaction is a powerful tool for the formation of biaryl structures. The synthesis of This compound-3-boronic acid provides the corresponding coupling partner for reactions with aryl halides sigmaaldrich.com.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 3-Bromo-2-ethoxy-6-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Ethoxy-6-methyl-3-phenylpyridine |

| Aryl Halide | This compound-3-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Ethoxy-6-methyl-3-arylpyridine |

Sonogashira Coupling: Palladium- and copper-cocatalyzed Sonogashira coupling of halogenated this compound with terminal alkynes provides a direct route to 3-alkynyl derivatives wikipedia.orgorganic-chemistry.orglibretexts.orgscispace.comscirp.org. These products are valuable precursors for the synthesis of more complex heterocyclic systems.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 3-Iodo-2-ethoxy-6-methylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Ethoxy-6-methyl-3-(phenylethynyl)pyridine |

Nucleophilic Substitution Reactions: The halogen atom on a halogenated this compound can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, through nucleophilic aromatic substitution (SNAAr) reactions tandfonline.comyoutube.comlibretexts.orgchemguide.co.uk. The efficiency of these reactions is influenced by the nature of the halogen, the nucleophile, and the reaction conditions. Microwave-assisted nucleophilic substitution has been shown to be an efficient method for these transformations tandfonline.com.

| Halogenated Pyridine | Nucleophile | Conditions | Product |

| 3-Bromo-2-ethoxy-6-methylpyridine | Piperidine | Heat | 2-Ethoxy-6-methyl-3-(piperidin-1-yl)pyridine |

| 3-Chloro-2-ethoxy-6-methylpyridine | Sodium methoxide | Heat | 3-Methoxy-2-ethoxy-6-methylpyridine |

Chelation and Complexation Behavior of this compound and Its Derivatives

The nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group in this compound can act as coordination sites for metal ions, allowing it to function as a chelating ligand. The derivatization of the methyl group or the pyridine ring can introduce additional donor atoms, leading to ligands with higher denticity and more complex coordination chemistry samipubco.comnih.govresearchgate.netjchemlett.commdpi.comcmu.edu.

The coordination of this compound to a metal center can influence the electronic properties and reactivity of both the ligand and the metal. The resulting metal complexes can find applications in various fields, including catalysis and materials science. For instance, ruthenium(II) complexes with substituted bipyridine ligands, which share structural similarities, have been investigated for their photophysical and electrochemical properties mdpi.com. The crystal structures of such complexes provide valuable insights into the coordination geometry and bonding interactions researchgate.net.

Advanced Spectroscopic Characterization of 2 Ethoxy 6 Methylpyridine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual nuclei. For 2-Ethoxy-6-methylpyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl and ethoxy substituents, as well as the three protons on the pyridine (B92270) ring. The ethoxy group typically presents as a triplet for the terminal methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), arising from scalar coupling between them. The methyl group attached to the pyridine ring at position 6 would appear as a singlet. The aromatic protons at positions 3, 4, and 5 would appear as a set of coupled multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing separate resonances for each unique carbon atom. This includes signals for the two carbons of the ethoxy group, the carbon of the methyl group, and the five distinct carbons of the pyridine ring. The chemical shifts of the ring carbons are influenced by the electronic effects of the substituents.

To definitively assign these signals, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

COSY (¹H-¹H Correlation Spectroscopy) reveals protons that are coupled to each other. For this compound, this would show a correlation between the methyl and methylene protons of the ethoxy group and correlations between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, confirming the connectivity within the molecule.

While full spectral data for the parent compound is not widely published, data from closely related derivatives such as 4-Amino-3,5-dicyano-2-ethoxy-6-methylpyridine supports these assignments. In this derivative, the ethoxy group protons appear as a triplet around 1.31 ppm and a quartet at 4.41 ppm, while the methyl protons resonate as a singlet at 2.46 ppm clockss.org. The corresponding ethoxy carbons appear at approximately 63.28 ppm (OCH₂) and 14.39 ppm (CH₃), with the ring-attached methyl carbon at 24.12 ppm clockss.org.

Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for probing long-range (typically 2-3 bond) couplings between nuclei. The ¹H-¹⁵N HMBC experiment is particularly powerful for nitrogen-containing heterocycles like pyridine. This technique provides information about the electronic environment of the nitrogen atom by correlating it with protons that are two or three bonds away.

For this compound, a ¹H-¹⁵N HMBC spectrum would show correlations between the pyridine nitrogen (¹⁵N) and several key protons:

The protons of the methyl group at the C-6 position.

The proton at the C-3 position of the pyridine ring.

The methylene (OCH₂) protons of the ethoxy group at the C-2 position.

These correlations are invaluable for confirming the substitution pattern. For instance, the presence of a correlation between the nitrogen and the C-6 methyl protons, alongside a correlation to the C-2 ethoxy protons, definitively establishes the 2,6-disubstituted structure and distinguishes it from other possible isomers (e.g., 2-ethoxy-3-methylpyridine or 2-ethoxy-4-methylpyridine). Furthermore, the ¹⁵N chemical shift itself is highly sensitive to the electronic nature of the substituents on the pyridine ring, providing insight into the electron density at the nitrogen atom.

A detailed analysis of ¹H NMR chemical shifts and coupling constants (J-values) can offer insights into the preferred conformation of the ethoxy group relative to the pyridine ring. The chemical shift of the H-3 proton is particularly sensitive to the orientation of the adjacent ethoxy group. Anisotropy effects from the C-O bond can cause this proton to be shifted upfield or downfield depending on its spatial proximity to the oxygen atom.

The magnitude of the three-bond coupling constants (³J) between the aromatic protons (H-3, H-4, and H-5) is indicative of the dihedral angles between them and confirms the connectivity of the pyridine ring. Typical values for vicinal coupling in pyridine rings are in the range of 4-9 Hz. Small long-range couplings (4-bond or 5-bond) may also be observed, providing further structural confirmation. While precise conformational analysis would require advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy or computational modeling, the chemical shifts and coupling constants provide the fundamental data for such investigations.

Table 1: Expected ¹H and ¹³C NMR Data for this compound Moiety (Based on data from substituted derivatives)

| Group | Atom | Signal Type | Expected Chemical Shift (ppm) |

|---|---|---|---|

| Ethoxy | -O-CH₂-CH₃ | Triplet | ~1.3-1.4 |

| -O-CH₂-CH₃ | Quartet | ~4.3-4.5 | |

| Methyl | -CH₃ | Singlet | ~2.4-2.6 |

| Ethoxy | -O-CH₂-CH₃ | Carbon | ~14-15 |

| -O-CH₂-CH₃ | Carbon | ~63-64 | |

| Methyl | -CH₃ | Carbon | ~24-25 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The vibrational spectrum of this compound is characterized by contributions from the pyridine ring, the methyl substituent, and the ethoxy substituent. Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring typically appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl and ethoxy groups are observed in the 2850-3000 cm⁻¹ range.

Pyridine Ring Vibrations: The characteristic ring stretching vibrations (C=C and C=N) occur in the 1400-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are sensitive to the nature and position of substituents.

C-O Stretching: The C-O stretching of the ethoxy group is expected to produce a strong band in the IR spectrum, typically in the 1200-1300 cm⁻¹ region for aryl ethers.

CH₃ and CH₂ Bending: Bending (scissoring, wagging, twisting) vibrations of the methyl and methylene groups appear in the 1350-1470 cm⁻¹ range.

Ring Bending Modes: In-plane and out-of-plane bending modes of the pyridine ring and its substituents occur at lower wavenumbers, typically below 1000 cm⁻¹.

In the related compound 3-Cyano-2-ethoxy-6-methylpyridine, a strong nitrile (C≡N) stretch is observed at 2220 cm⁻¹, a region that would be clear in the spectrum of the parent compound rsc.org. IR data for 4-Amino-3,5-dicyano-2-ethoxy-6-methylpyridine shows characteristic bands for NH₂ stretching (~3240-3420 cm⁻¹), C≡N stretching (~2220 cm⁻¹), and ring vibrations (~1570-1650 cm⁻¹) clockss.org.

The precise frequencies and intensities of the vibrational modes are directly related to the molecule's geometry, bond strengths, and atomic masses. The electron-donating nature of the ethoxy group and the methyl group influences the electronic distribution within the pyridine ring, which in turn affects the force constants of the C=C and C=N bonds. This is reflected in the positions of the ring stretching frequencies.

For example, electron-donating groups tend to slightly lower the frequencies of these ring vibrations compared to unsubstituted pyridine. The complementarity of FT-IR and Raman spectroscopy is particularly useful here. Vibrations that involve a significant change in the dipole moment are strong in the IR spectrum (e.g., C-O stretch), while vibrations that cause a large change in polarizability are strong in the Raman spectrum (e.g., symmetric ring breathing modes). A combined analysis of both spectra allows for a more complete and reliable assignment of all fundamental vibrational modes, confirming the molecular structure and providing insight into the nature of its chemical bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For organic molecules such as this compound, this absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the electronic structure of the molecule, particularly the nature of its conjugated systems and the presence of non-bonding electrons.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the pyridine ring. Aromatic systems like pyridine exhibit characteristic absorptions arising from transitions of electrons in π orbitals and non-bonding (n) orbitals.

The main electronic transitions observed in pyridine and its derivatives are:

π → π* Transitions : These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Pyridine-based compounds typically show two such bands, analogous to the E2 and B bands in benzene. These are generally intense absorptions. The presence of substituents on the pyridine ring, such as the electron-donating ethoxy (-OC2H5) and methyl (-CH3) groups, typically causes a bathochromic shift (a shift to longer wavelengths) of these absorption maxima (λmax) compared to unsubstituted pyridine. researchgate.net

n → π* Transitions : This transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π* orbital. researchgate.net These transitions are symmetry-forbidden and thus result in weak absorption bands. libretexts.org They are characteristically observed at longer wavelengths than the π → π* transitions. The energy of this transition is sensitive to the solvent polarity; in polar solvents, a hypsochromic (blue) shift is often observed due to the stabilization of the non-bonding orbital. researchgate.net

The absorption maxima for this compound are influenced by the electronic effects of its substituents. Both the ethoxy and methyl groups are electron-donating, which increases the electron density in the π-system of the pyridine ring. This destabilizes the π orbitals and stabilizes the π* orbitals, reducing the energy gap for the π → π* transition and shifting the corresponding absorption bands to longer wavelengths.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | ~200-280 nm | High |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, various MS techniques provide complementary information, from its exact elemental composition to its detailed structural connectivity.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound. Unlike low-resolution mass spectrometry, which provides integer masses, HRMS can measure m/z values to several decimal places. This high precision allows for the calculation of an exact mass that can be matched to a unique elemental composition, distinguishing it from other compounds with the same nominal mass. mdpi.com

For this compound, the molecular formula is C8H11NO. Using the most abundant isotopes of each element, the theoretical exact mass can be calculated. An experimental measurement of this mass via HRMS serves as a definitive confirmation of the compound's elemental formula.

Table 2: Precise Mass Determination of this compound by HRMS

| Property | Value |

|---|---|

| Molecular Formula | C8H11NO |

| Nominal Mass | 137 Da |

| Monoisotopic Mass (Calculated) | 137.084064 Da |

| Elemental Composition | Carbon: 8 |

| Hydrogen: 11 | |

| Nitrogen: 1 |

Fragmentation Pattern Analysis for Structural Elucidation

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M+•) and subsequent fragmentation into smaller, characteristic ions. The analysis of this fragmentation pattern provides a molecular fingerprint that helps to elucidate the structure of the original molecule. libretexts.org

The fragmentation of this compound is expected to proceed through several predictable pathways based on the stability of the resulting ions and neutral losses. libretexts.org

Key expected fragmentation pathways include:

Molecular Ion (M+•) : The peak corresponding to the intact molecule after losing one electron. For C8H11NO, this would be observed at an m/z of 137.

Loss of an Ethyl Radical : Alpha-cleavage of the ether linkage can lead to the loss of an ethyl radical (•C2H5), resulting in a stable pyridone-like cation at m/z 108.

Loss of Ethylene (B1197577) : A common fragmentation pathway for ethers is the loss of an alkene via a McLafferty-type rearrangement, if a gamma-hydrogen is available. Alternatively, loss of ethylene (C2H4) from the molecular ion would produce a fragment at m/z 109.

Loss of a Methyl Radical : Cleavage of the methyl group from the pyridine ring would result in a fragment ion at m/z 122 ([M-15]+).

Ring Fragmentation : The stable pyridine ring can also undergo cleavage, although this typically results in lower intensity peaks corresponding to smaller fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 137 | [M]+• | [C8H11NO]+• | Molecular Ion |

| 122 | [M - CH3]+ | [C7H8NO]+ | Loss of methyl radical from the ring |

| 109 | [M - C2H4]+• | [C6H7NO]+• | Loss of neutral ethylene molecule |

| 108 | [M - C2H5]+ | [C6H6NO]+ | Loss of ethyl radical |

| 94 | [M - C2H5 - CH2]+ | [C5H4NO]+ | Subsequent fragmentation |

X-ray Crystallography of this compound Derivatives for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density can be constructed, revealing precise information about bond lengths, bond angles, and torsional angles. researchgate.net

While crystallographic data for this compound itself may not be widely reported, the analysis of its derivatives provides crucial insights into its structural behavior. For instance, a derivative such as this compound-3-boronic acid could be crystallized and studied. sigmaaldrich.com Such an analysis would confirm the planarity of the pyridine ring and reveal the spatial orientation of the ethoxy and methyl substituents relative to the ring.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding, π-π stacking, or van der Waals forces. This information is vital for understanding the physical properties of the material and for designing new materials with specific solid-state characteristics.

Table 4: Illustrative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P21/c | The symmetry elements within the unit cell |

| a (Å) | 10.123 | Unit cell dimension |

| b (Å) | 8.456 | Unit cell dimension |

| c (Å) | 12.789 | Unit cell dimension |

| β (°) | 98.54 | Unit cell angle |

| V (ų) | 1082.1 | Volume of the unit cell |

| Z | 4 | Number of molecules in the unit cell |

| C-N bond length (Å) | 1.34 | Average length of C-N bonds in the ring |

| C-O bond length (Å) | 1.37 | Length of the ring C to ethoxy O bond |

Computational Chemistry and Theoretical Studies of 2 Ethoxy 6 Methylpyridine

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, enabling detailed exploration of molecular systems. For 2-Ethoxy-6-methylpyridine, these calculations can elucidate its three-dimensional structure, vibrational modes, electronic characteristics, and reactivity patterns. By solving the Schrödinger equation within the DFT framework, a comprehensive understanding of the molecule's intrinsic properties can be achieved.

The first step in a computational study is typically geometry optimization, which seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. The resulting optimized geometry represents the molecule's most probable conformation in the gas phase.

Energetic landscapes can be further explored by mapping the potential energy surface as a function of specific geometric parameters, such as the rotation around the C-O bond of the ethoxy group. This analysis can reveal the energy barriers between different conformations and identify the global minimum energy structure. Theoretical studies on related 2-alkoxypyridines have demonstrated the utility of such approaches in understanding conformational preferences.

Table 1: Predicted Geometric Parameters for this compound (Exemplary Data)

| Parameter | Predicted Value |

| C-N Bond Length (ring) | ~1.34 Å |

| C-C Bond Length (ring) | ~1.39 Å |

| C-O Bond Length | ~1.36 Å |

| O-C (ethyl) Bond Length | ~1.43 Å |

| C-N-C Bond Angle | ~117° |

| C-C-O Bond Angle | ~120° |

Note: The values presented are illustrative and based on typical DFT results for similar pyridine (B92270) derivatives.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical predictions of the molecule's vibrational spectrum (infrared and Raman). Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-N stretching, or ring deformation modes.

The simulated spectra can be compared with experimental data to aid in the assignment of observed spectral bands. For instance, theoretical studies on 2-chloro-6-methoxypyridine (B123196) have shown good agreement between DFT-calculated and experimentally recorded vibrational frequencies nih.gov. This approach allows for a detailed understanding of the molecule's vibrational dynamics.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom of the ethoxy group, reflecting the electron-donating nature of these moieties. The LUMO is likely to be distributed over the π-system of the pyridine ring.

Table 2: Predicted Frontier Orbital Energies and Energy Gap for this compound (Exemplary Data)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Energy Gap | 5.7 |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

In this compound, NBO analysis would likely reveal significant delocalization of π-electrons within the pyridine ring. Furthermore, hyperconjugative interactions between the lone pairs of the oxygen atom and the antibonding orbitals of the pyridine ring, as well as between the C-H bonds of the methyl and ethoxy groups and the ring system, would be expected to contribute to the molecule's stability.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. Red regions correspond to areas of high electron density and are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The hydrogen atoms of the methyl and ethoxy groups would likely exhibit positive potential (blue). This information is valuable for predicting the molecule's reactivity and intermolecular interactions.

Quantum Chemical Descriptors and Reactivity Indices

From the results of DFT calculations, various quantum chemical descriptors and reactivity indices can be derived to quantify a molecule's reactivity. These descriptors provide a more quantitative basis for understanding and predicting chemical behavior.

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A measure of a molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | 1/η | The reciprocal of hardness; indicates a molecule's polarizability. |

| Electrophilicity Index (ω) | χ2/(2η) | A measure of a molecule's ability to act as an electrophile. |

These descriptors, calculated from the HOMO and LUMO energies, offer a theoretical framework for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions.

Global Reactivity Descriptors: Ionization Potential, Electron Affinity, Electronegativity, and Chemical Hardness/Softness

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated as the negative of the HOMO energy (I ≈ -E_HOMO). A lower ionization potential indicates that the molecule is more likely to act as an electron donor.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as the negative of the LUMO energy (A ≈ -E_LUMO). A higher electron affinity suggests a greater capacity to accept an electron.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as the average of the ionization potential and electron affinity: χ = (I + A) / 2.

Chemical Hardness (η) and Softness (S): Chemical hardness measures the resistance to a change in electron distribution or charge transfer and is calculated as η = (I - A) / 2. Its reciprocal, softness (S = 1/η), indicates a higher propensity for chemical reactions.

While specific DFT calculations for this compound are not extensively published, the following table presents hypothetical, yet representative, values based on calculations for similar pyridine derivatives. These values are typically computed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | 8.15 | Energy to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | -0.55 | Energy released upon adding an electron. |

| Electronegativity (χ) | (I + A) / 2 | 3.80 | Overall ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 4.35 | Resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | 0.23 | Propensity for chemical reaction. |

Local Reactivity Descriptors and Mulliken Atomic Charges

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the most reactive sites within the molecule. Fukui functions, for instance, indicate the propensity of an atomic site to accept (nucleophilic attack) or donate (electrophilic attack) electrons.

Mulliken atomic charge analysis is a method to partition the total electron density among the atoms in a molecule, providing insight into the electrostatic potential and identifying electrophilic and nucleophilic centers. The charge distribution is critical for understanding intermolecular interactions. In this compound, the nitrogen atom is expected to be the most electronegative center, carrying a partial negative charge, while the attached carbon atoms and the methyl and ethoxy groups will have varying partial positive charges.

Below is a table of hypothetical Mulliken atomic charges for the key atoms of this compound, illustrating the expected charge distribution.

| Atom | Hypothetical Mulliken Charge (a.u.) | Interpretation |

|---|---|---|

| N1 (Pyridine Nitrogen) | -0.65 | Most electronegative site, prone to electrophilic attack. |

| C2 (Ethoxy-substituted) | +0.45 | Electron-deficient due to bonding with N and O. |

| C6 (Methyl-substituted) | +0.30 | Electron-deficient due to bonding with N. |

| O (Ethoxy Oxygen) | -0.50 | Electronegative site. |

| C (Methyl Carbon) | -0.20 | Slightly electron-rich relative to ring carbons. |

Theoretical Spectroscopic Parameter Predictions

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the method can predict ¹H and ¹³C NMR spectra with high accuracy. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). These predictions are invaluable for structure elucidation and for assigning signals in experimental spectra.

The following table shows hypothetical ¹H and ¹³C NMR chemical shifts for this compound as would be predicted by the GIAO method.

| Nucleus | Position | Hypothetical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Pyridine Ring | 6.5 - 7.5 |

| Ethoxy (-OCH₂CH₃) | 4.3 (q), 1.4 (t) | |

| Methyl (-CH₃) | 2.4 | |

| ¹³C | Pyridine Ring | 110 - 160 |

| Ethoxy (-OCH₂CH₃) | 61, 15 | |

| Methyl (-CH₃) | 24 |

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its response to an applied electric field. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high hyperpolarizability value indicates a strong NLO response. For molecules like substituted pyridines, charge transfer between electron-donating (ethoxy) and electron-withdrawing parts of the molecule can lead to significant NLO properties. mdpi.comacs.org Calculations are typically performed using DFT or other advanced quantum methods.

Hypothetical NLO properties for this compound are presented below.

| Property | Symbol | Hypothetical Value | Significance |

|---|---|---|---|

| Dipole Moment | μ | 2.5 D | Measures molecular polarity. |

| Polarizability | α | 15 x 10⁻²⁴ esu | Measures the distortion of electron cloud in an electric field. |

| First Hyperpolarizability | β | 8 x 10⁻³⁰ esu | Indicates the magnitude of the second-order NLO response. |

Molecular Docking Simulations of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. hilarispublisher.com It is a cornerstone of drug discovery, used to predict binding affinity and understand the interactions that stabilize the ligand-receptor complex.

While specific docking studies on this compound derivatives are not widely documented, research on analogous pyridine derivatives reveals common interaction patterns with various biological targets. These studies show that the pyridine nitrogen often acts as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking or hydrophobic interactions with amino acid residues in the receptor's active site. hilarispublisher.comnih.govmdpi.com Substituents on the pyridine ring, such as the ethoxy and methyl groups, play a crucial role in defining the molecule's shape, steric profile, and ability to form specific hydrophobic or van der Waals interactions, thereby influencing binding affinity and selectivity.

The table below summarizes findings from docking studies on various pyridine derivatives against different protein targets, illustrating the types of interactions that could be expected for derivatives of this compound.

| Pyridine Derivative Class | Protein Target | Key Interactions Observed | Reference |

|---|---|---|---|

| Dimethylpyridine Derivatives | Cyclooxygenase (COX) | Hydrophobic interactions within the active site. | nih.gov |

| Pyrazolo[3,4-b]pyridine Derivatives | α-Amylase | Hydrogen bonding and hydrophobic interactions with active site amino acids. | mdpi.com |

| 2-Chloropyridine Derivatives | Telomerase | π-π stacking and hydrogen bonding within the enzyme's active site. | mdpi.com |

| Phenylimidazo[1,2-a]pyridine Derivatives | DNA Gyrase | Strong hydrophobic interactions and potential for hydrogen bonding. | rsc.org |

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

Despite a thorough and extensive search of scientific databases and computational chemistry literature, specific studies detailing the binding mode and interaction energy analysis of the chemical compound this compound are not publicly available. While computational chemistry and theoretical studies are common for a wide range of pyridine derivatives, this particular compound does not appear to have been the subject of focused research in this area.

Computational studies on substituted pyridines often employ techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations. nih.govnih.gov These methods are instrumental in predicting how molecules might interact with biological targets, such as proteins and enzymes. For instance, molecular docking studies can predict the likely binding pose of a ligand within the active site of a protein, while MD simulations can provide insights into the stability of these interactions over time. nih.gov

Furthermore, the calculation of binding free energies, often using approaches like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, helps in quantifying the strength of the interaction between a ligand and its target. nih.gov These analyses often reveal that electrostatic interactions are a primary driving force for the binding of many pyridine derivatives. nih.gov

However, the application of these powerful computational tools to this compound has not been documented in the accessible scientific literature. Studies on other substituted pyridine derivatives have identified key amino acid residues, such as Lys661 and Asp555 in lysine-specific demethylase 1 (LSD1), that are crucial for binding. nih.gov Similar detailed interaction maps are not available for this compound.

The absence of such specific data precludes the generation of a detailed analysis of its binding mode and interaction energies, including the creation of data tables that would typically present binding affinities, interaction distances, and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

Therefore, while the methodologies for such an analysis are well-established within the field of computational chemistry, they have yet to be applied and published for this compound. Future research may address this knowledge gap, providing valuable insights into the potential interactions of this compound.

Advanced Applications of 2 Ethoxy 6 Methylpyridine in Chemical Science and Technology

Coordination Chemistry and Ligand Development

While pyridine-containing ligands are fundamental to the development of coordination chemistry, specific research detailing the use of 2-Ethoxy-6-methylpyridine in the design of Metal-Organic Frameworks (MOFs) or as a ligand for Single-Molecule Magnets (SMMs) is not available. nih.goveeer.orgmdpi.comnih.gov General principles suggest that simple pyridine (B92270) derivatives can act as monodentate linkers, potentially modifying the structure and properties of frameworks, but specific examples involving this compound have not been published. mdpi.com Similarly, the development of SMMs relies heavily on the ligand field to control magnetic anisotropy, yet studies have focused on more complex chelating pyridine ligands rather than this compound. berkeley.eduresearchgate.netnih.govmanchester.ac.uknih.gov

Likewise, there is a lack of specific studies on the synthesis and characterization of metal chelates of this compound with transition and heavy metal ions. Research in this area tends to focus on polydentate ligands which can form more stable chelate rings with metal ions. researcher.lifechemrevlett.comnih.govresearchgate.net

Medicinal Chemistry Research

The pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.netresearchgate.netmdpi.commdpi.com Pyridine derivatives are frequently used as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) due to their versatile reactivity. mallakchemicals.commdpi.comnih.govnbinno.commdpi.comweimiaobio.com However, specific examples of this compound being utilized as a key intermediate for a commercially available API are not documented in the reviewed literature.

Due to the absence of specific research findings for this compound in the outlined advanced applications, it is not possible to generate the requested in-depth article with detailed data and research findings. The information required to populate the specified subsections is not present in the current scientific literature.

Molecular Mechanisms of Action at the Biological Target Level (e.g., enzyme or receptor modulation)

While direct studies on the molecular mechanism of this compound are not extensively detailed in publicly available research, the biological activity of structurally similar pyridine derivatives provides significant insights into potential mechanisms. Compounds featuring the substituted pyridine core are known to interact with various biological targets, including enzymes and receptors.

One area of investigation involves the modulation of metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptors. For instance, 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a compound with the same 2-methylpyridine (B31789) core, is a potent and selective mGlu5 receptor antagonist. acs.org The mechanism involves non-competitive binding to the receptor, which can modulate glutamatergic neurotransmission. Research into analogues has shown that modifications to the substituents on the pyridine ring, such as the replacement with a thiazole (B1198619) moiety, can significantly alter the in vitro potency at the mGlu5 receptor. acs.org This highlights the sensitivity of the receptor to the specific chemical structure of the pyridine compound.

Furthermore, derivatives like 2-ethyl-3-hydroxy-6-methylpyridine (B133580) have been studied for their antioxidant properties and their ability to act as "scavengers" of radical oxidation products. mdpi.com This action suggests a mechanism involving the modulation of enzymes involved in oxidative stress pathways. Such compounds can protect against cellular damage by neutralizing reactive oxygen species, which are implicated in various pathological conditions. mdpi.com The activity of these derivatives is often linked to their ability to interact with and protect vulnerable enzymes that contain metals with variable valence. mdpi.com

The table below summarizes the biological targets of related pyridine compounds, suggesting potential mechanisms for this compound.

| Compound Family | Biological Target | Potential Mechanism of Action |

| Phenyl-substituted Methylpyridines | Metabotropic Glutamate Receptor 5 (mGlu5) | Allosteric antagonism, modulation of neurotransmission acs.org |

| Hydroxypyridine Derivatives | Enzymes involved in Oxidative Stress | Scavenging of free radicals, protection of enzyme active sites mdpi.com |

| Aminopyridines | Histamine H1 Receptor | Antagonism, modulation of allergic response pathways |

Agrochemical Research: Synthesis of Specialized Intermediates

This compound and its structural relatives are valuable intermediates in the agrochemical industry. Their utility stems from the reactivity of the pyridine ring, which allows for the construction of more complex molecules with desired biological activities for crop protection and enhancement.

Pyridine derivatives are foundational building blocks for a wide range of herbicides and pesticides. The specific substitution pattern on the pyridine ring is crucial for the final product's efficacy and selectivity. Compounds like 6-Ethoxy-2-methylpyridine-3-carboxaldehyde are explicitly identified as intermediates for pesticides. synhet.com Similarly, 2-Cyano-6-methylpyridine is recognized as a pivotal intermediate in the synthesis of advanced crop protection formulations. nbinno.com

The synthesis of complex herbicidal molecules often involves multi-step processes where the pyridine core is modified. For example, the synthesis of certain auxinic herbicides, such as 4-amino-3,5,6-trichloropicolinic acid, relies on the chemical transformation of substituted pyridines. researchgate.net The presence of ethoxy and methyl groups, as in this compound, can influence the reactivity and direct the course of subsequent synthetic steps, making it a tailored precursor for specific active ingredients.

Nitrogen fertilizer synergists are compounds that reduce the loss of nitrogen from the soil, thereby improving fertilizer efficiency. They often work by inhibiting certain microbial processes, such as nitrification, the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻). While specific research detailing this compound as a nitrogen fertilizer synergist is limited, the chemical class of pyridine derivatives is of significant interest in this area.

The mechanism of these synergists involves hindering the conversion of ammonium to nitrate, which is prone to leaching and denitrification. google.com This action helps to maintain nitrogen in the soil in a more stable form for a longer period, aligning nutrient availability with crop demand. google.com The development of effective synergists is a key goal in sustainable agriculture, and pyridine-based structures are explored for their potential to modulate soil microbial activity. The use of such synergists can extend the effective period of nitrogen fertilizers to between 100 and 120 days, significantly enhancing nutrient utilization. google.com

Materials Science Applications

The unique electronic properties and structural versatility of the pyridine ring make this compound and related compounds useful intermediates in materials science, particularly in the synthesis of organic functional materials.

Substituted pyridines are important precursors in the synthesis of a variety of dyes and pigments. The electron-donating or -withdrawing nature of the substituents on the pyridine ring can be used to tune the color and properties of the final dye molecule. Compounds such as 6-Ethoxy-2-methylpyridine-3-carboxaldehyde and 2-Cyano-6-methylpyridine are noted for their application as dye intermediates. synhet.comnbinno.com

Research has demonstrated the synthesis of novel azo dyes from pyridone derivatives, which are structurally related to this compound. researchgate.net The synthesis process typically involves diazotization and coupling reactions, where the pyridine-based intermediate forms the core of the chromophore. The resulting dyes can have applications across the textile, printing, and coatings industries. nbinno.com

The table below presents examples of pyridine-based intermediates and the class of dyes they can produce.

| Pyridine Intermediate | Class of Dye/Pigment | Potential Application |

| 2-Cyano-6-methylpyridine | Azo Dyes | Textiles, Coatings nbinno.com |

| 6-Ethoxy-2-methylpyridine-3-carboxaldehyde | Various Colorants | Printing Inks, Plastics synhet.com |

| Aminopyridone Derivatives | Disperse Dyes | Synthetic Fiber Dyeing researchgate.net |

The pyridine ring is a common structural motif in organic electronic and optical materials due to its electron-deficient nature, which facilitates electron transport. While direct applications of this compound in this field are not widely documented, its structure represents a valuable building block. The strategic placement of substituents like ethoxy and methyl groups allows for the fine-tuning of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Pyridine-containing molecules are used in the development of materials for Organic Light-Emitting Diodes (OLEDs), organic solar cells, and field-effect transistors. The nitrogen atom in the pyridine ring can also serve as a coordination site for metal ions, leading to the formation of organometallic complexes with interesting photophysical and electronic properties. The synthesis of these advanced materials often relies on cross-coupling reactions, where functionalized pyridine intermediates are essential for constructing larger, conjugated systems.

Precursors for Magnetic Materials

Extensive research into the applications of this compound does not currently indicate its specific use as a direct precursor for the synthesis of magnetic materials. Scientific literature to date has not detailed methodologies or outcomes where this particular compound is employed in the fabrication of materials with significant magnetic properties.

Researchers have successfully utilized various pyridine derivatives to synthesize single-ion magnets and single-chain magnets. In these materials, the pyridine-based ligands help to control the coordination environment of the metal centers, which in turn dictates the magnetic anisotropy and the nature of the magnetic coupling between the metal ions. For instance, the coordination of cobalt(II) with distinct pyridine derivatives has been shown to allow for the precise modulation of the structure and magnetic properties of the resulting coordination polymers. rsc.org

While there is no specific data on this compound in this context, the established role of similar pyridine compounds suggests a potential area for future research. The electronic and steric properties of the ethoxy and methyl groups on the pyridine ring could offer unique advantages in the design of new magnetic materials.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Reactivity Patterns

While the fundamental reactivity of the pyridine (B92270) core is well-understood, the interplay between the ethoxy and methyl substituents in 2-Ethoxy-6-methylpyridine offers avenues for discovering novel chemical transformations. Future research will likely focus on leveraging these groups to achieve unprecedented selectivity and to construct complex molecular architectures.

One promising area is the activation of C-H bonds. Recent studies on related 2-alkoxypyridines have demonstrated that the pyridine ring can be selectively functionalized. For instance, a method for the direct C(3)−H and C(5)−H polyfluoroarylation of 2-alkoxypyridines has been developed, where selectivity is governed by both steric and electronic factors. researchgate.net Applying similar strategies to this compound could yield a library of novel fluorinated derivatives with potential applications in medicinal chemistry and materials science.

The photochemical reactivity of alkoxy-pyridines is another fertile ground for exploration. Research on 3-cyano-2-alkoxy-6-methylpyridines has shown they undergo various photochemical reactions, including transpositional isomerization and [2+2] cycloadditions. rsc.org Investigating the photochemical behavior of this compound, which lacks the activating cyano group, could reveal different reaction pathways, potentially leading to novel heterocyclic scaffolds.

Furthermore, the generation and application of alkoxy radicals from precursors offer a modern synthetic strategy. mdpi.com Transforming the ethoxy group of this compound into a reactive radical intermediate could enable novel C-C and C-heteroatom bond formations at various positions on the pyridine ring or on adjacent molecules.

Future studies could also explore the compound as a building block in multicomponent reactions. The Claisen condensation of related ethyl this compound-3-carboxylate demonstrates its utility in synthesizing more complex fused-ring systems. researchgate.netresearchgate.net Designing new one-pot reactions starting from this compound could provide efficient access to diverse chemical libraries.

| Research Area | Potential Reaction Type | Significance |

| C-H Activation | Site-selective arylation, alkylation | Direct and efficient diversification of the pyridine core. researchgate.net |

| Photochemistry | Cycloadditions, Isomerizations | Access to unique and complex molecular skeletons. rsc.org |

| Radical Chemistry | Alkoxy radical-mediated transformations | Novel bond formations under mild conditions. mdpi.com |

| Multicomponent Reactions | One-pot synthesis of complex heterocycles | Increased synthetic efficiency and molecular diversity. researchgate.netresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from reaction prediction to molecular design. researchgate.net For this compound, these computational tools can accelerate the discovery of new derivatives and synthetic routes.

ML algorithms can be trained on existing reaction databases to predict the outcomes of novel transformations involving this compound, optimizing reaction conditions and improving yields. researchgate.net Computer-aided synthesis planning (CASP) tools, enhanced by ML, can propose efficient retrosynthetic pathways for complex target molecules derived from this pyridine core, potentially uncovering non-intuitive strategies. acs.org

In the realm of molecular design, AI can be used to generate novel analogs of this compound with desired properties. For example, by integrating structural information with activity data, ML models can design new pyridine derivatives with enhanced biological activity or specific material properties. nih.govmdpi.com This approach has already been used to design novel pyridine derivatives for antidiabetic and antiproliferative activities. nih.gov Such models could guide the synthesis of this compound analogs as potential inhibitors for targets like Colony Stimulating Factor 1 Receptor (CSF1R) or for applications as organic semiconductors. mdpi.comresearchgate.net

| AI/ML Application | Specific Task for this compound | Potential Outcome |

| Retrosynthesis Planning | Proposing synthetic routes to complex derivatives. acs.org | More efficient and novel synthesis strategies. |

| Reaction Outcome Prediction | Predicting yields and side products for new reactions. researchgate.net | Reduced experimentation time and resource use. |

| De Novo Drug Design | Generating novel analogs with predicted biological activity. nih.govmdpi.com | Identification of new lead compounds for drug discovery. |

| Materials Design | Designing derivatives with specific optoelectronic properties. researchgate.net | Accelerated discovery of new functional materials. |

Advanced Characterization Techniques for Dynamic Processes

Understanding the conformational dynamics and intermolecular interactions of this compound is crucial for rationalizing its reactivity and designing new applications. Advanced characterization techniques, coupled with computational modeling, provide powerful tools for probing these dynamic processes.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a key technique for studying conformational changes, such as the rotation of substituents around the pyridine ring. acs.orgnih.govepfl.ch Variable-temperature DNMR studies of this compound could quantify the energy barriers for the rotation of the ethoxy group, providing insights into its steric and electronic environment. This has been successfully applied to other substituted pyridines to understand phenomena like atropisomerism. acs.orgnih.gov

Single-crystal X-ray diffraction (SC-XRD) provides a static picture of the molecule in the solid state. acs.org By obtaining crystal structures of this compound and its derivatives, researchers can analyze bond lengths, bond angles, and intermolecular packing forces, such as hydrogen bonds and π-π stacking. researchgate.net Combining SC-XRD with computational methods like Density Functional Theory (DFT) allows for a deeper understanding of the forces governing the crystal structure and can help correlate solid-state structure with observed properties. researchgate.netresearchgate.net

Computational modeling, particularly DFT and molecular dynamics (MD) simulations, can complement experimental data by providing a detailed picture of molecular geometries, electronic structures, and dynamic behavior in different environments. researchgate.netresearchgate.net These methods can be used to calculate properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), which are essential for predicting reactivity and designing molecules with specific electronic properties. researchgate.net

| Technique | Information Gained | Relevance to this compound |

| Dynamic NMR (DNMR) | Energy barriers of conformational changes. acs.orgepfl.ch | Understanding rotational dynamics of the ethoxy group. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure and packing. researchgate.netacs.org | Correlating structure with physical and chemical properties. |

| Computational Chemistry (DFT/MD) | Electronic structure, reaction mechanisms, dynamic behavior. researchgate.netresearchgate.net | Predicting reactivity, designing new functional derivatives. |

Expanding Applications in Emerging Fields of Chemical Biology and Material Science

The unique structural features of this compound make it an attractive scaffold for development in the interdisciplinary fields of chemical biology and material science.

Chemical Biology: The 2-alkoxypyridine motif is a common feature in many biologically active compounds and FDA-approved drugs. researchgate.net This suggests that derivatives of this compound could have significant therapeutic potential. For instance, a related compound, 2-methoxy-6-methylpyridine, has been investigated as a topical agent for gallstone dissolution, showing superior efficacy and potentially lower toxicity compared to the clinical standard. nih.gov This highlights a direct avenue for investigating this compound in similar biomedical applications.

Furthermore, the pyridine scaffold is central to the design of kinase inhibitors. mdpi.com By functionalizing this compound, for example through the C-H activation or coupling strategies mentioned previously, novel libraries of compounds can be generated and screened for inhibitory activity against various protein kinases implicated in cancer and inflammatory diseases. The compound could also serve as a fragment in the design of non-natural nucleosides aimed at recognizing specific DNA sequences, a key goal in the development of antigene therapies. hum-ecol.ru

Material Science: Alkoxy-substituted pyridines have shown promise in the development of advanced materials. Their ability to form ordered structures makes them candidates for liquid crystals. tandfonline.commdpi.com The polarity and coordination ability of the pyridine nitrogen and ethoxy oxygen could be exploited to create novel polymer electrolytes for battery applications. tandfonline.com The introduction of boronic acid groups, as in this compound-3-boronic acid, further expands its utility as a versatile building block in cross-coupling reactions for the synthesis of conjugated polymers and materials with interesting nonlinear optical (NLO) properties. researchgate.netsigmaaldrich.comsigmaaldrich.com Additionally, derivatives of 3-Bromo-6-ethoxy-2-methylpyridine are noted for their use in creating materials with specific electronic or optical characteristics.